1-Chloro-2-propanol
Overview
Description
Mechanism of Action
Target of Action
1-Chloro-2-propanol primarily targets the respiratory system . It is also used as a chemical intermediate for the manufacture of propylene oxide , a starting material for the production of polyurethane polyols and propylene glycol .
Mode of Action
meso - bis - (1-chloro-2-propyl)ether by Rhodococcus sp. strain DTB . This suggests that it may interact with its targets through a series of biochemical reactions.
Biochemical Pathways
This compound is involved in the synthesis of propylene oxide and propylene glycol These compounds are crucial in the production of polyurethane polyols, which are used in various industrial applications
Pharmacokinetics
It is known to be toxic and can cause damage to internal organs and the nervous system when inhaled in high concentrations .
Result of Action
The primary result of this compound’s action is the production of propylene oxide and propylene glycol, which are used in the manufacture of polyurethane polyols . Exposure to high concentrations of this compound can lead to toxicity, causing damage to internal organs and the nervous system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is flammable and can decompose into toxic gases when heated . Therefore, it should be handled in a well-ventilated place, away from fire and strong oxidizing agents . It should also be stored in sealed containers to prevent contamination and discoloration .
Biochemical Analysis
Biochemical Properties
. It is known that 1-Chloro-2-propanol is formed as an intermediate during the degradation of meso-bis-(1-chloro-2-propyl)ether by Rhodococcus sp. strain DTB .
Cellular Effects
This compound is a toxic substance. Exposure or inhalation in excess amounts can cause central nervous system depression, respiratory irritation, and other health problems . It may cause chemical conjunctivitis and corneal damage .
Molecular Mechanism
It is known that this compound can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that this compound is toxic, and exposure or inhalation in excess amounts can cause health problems .
Metabolic Pathways
It is known that this compound is formed as an intermediate during the degradation of certain compounds by specific strains of bacteria .
Transport and Distribution
Given its chemical properties, it is likely that this compound can interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical properties, it is likely that this compound can interact with various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-propanol can be synthesized through the addition of hypochlorous acid to propene. The reaction is typically carried out under controlled conditions of pressure (0.12-0.13 MPa) and temperature (45-60°C) . The reaction can be represented as follows:
CH3CH=CH2+HOCl→CH3CHOHCH2Cl
Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The process includes the addition of hypochlorous acid to propene, followed by neutralization and distillation to obtain the final product . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-2-propanol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form 1-chloro-2-propanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield 2-propanol. This reaction typically involves reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions. For example, reacting with ammonia (NH₃) can produce 1-amino-2-propanol .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃)
Major Products:
Oxidation: 1-Chloro-2-propanone
Reduction: 2-Propanol
Substitution: 1-Amino-2-propanol
Scientific Research Applications
1-Chloro-2-propanol has several applications in scientific research and industry:
Chemistry:
- Used as an intermediate in the synthesis of propylene oxide, which is a precursor for polyurethane polyols and propylene glycol .
- Employed in the production of various halohydrins through enzymatic synthesis from gaseous alkenes .
Biology and Medicine:
- Utilized in the study of enzymatic degradation processes, particularly in the degradation of meso-bis-(1-chloro-2-propyl)ether by Rhodococcus sp. strain DTB .
Industry:
Comparison with Similar Compounds
1-Chloro-2-propanol can be compared with other similar compounds such as:
2-Chloro-1-propanol: Another isomer of chloropropanol with similar properties but different reactivity due to the position of the chlorine atom.
1-Bromo-2-propanol: Similar in structure but contains a bromine atom instead of chlorine, leading to different reactivity and applications.
1-Chloro-3-propanol: A compound with the chlorine atom on the third carbon, resulting in different chemical behavior.
Uniqueness: this compound is unique due to its specific reactivity as a halohydrin, making it valuable in the synthesis of various chemical intermediates and products .
Properties
IUPAC Name |
1-chloropropan-2-ol | |
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InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
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InChI Key |
YYTSGNJTASLUOY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)O | |
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Molecular Formula |
C3H7ClO | |
Record name | 1-CHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5020285 | |
Record name | 1-Chloro-2-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |
Record name | 1-CHLORO-2-PROPANOL | |
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Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |
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Boiling Point |
259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |
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Record name | 2-PROPANOL, 1-CHLORO- | |
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Flash Point |
125 °F (NTP, 1992), 125 °F | |
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Record name | 2-PROPANOL, 1-CHLORO- | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |
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Record name | 2-PROPANOL, 1-CHLORO- | |
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Density |
1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |
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Vapor Pressure |
4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |
Record name | 1-CHLORO-2-PROPANOL | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.129 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0FUS96WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-PROPANOL, 1-CHLORO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloro-2-propanol?
A1: this compound has the molecular formula C3H7ClO and a molecular weight of 94.54 g/mol. [, ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound, including X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), and gas chromatography-mass spectrometry (GC-MS). [, , ]
Q3: How does this compound interact with metallic surfaces like copper?
A3: Research shows that this compound undergoes distinct thermal reactions on both clean and oxygen-precovered copper surfaces, leading to the formation of various intermediates and products. [] The presence of pre-adsorbed oxygen can influence the decomposition pathway, favoring specific intermediates and altering product ratios. []
Q4: Can this compound be produced through catalytic reactions?
A4: Yes, this compound is a primary product in the acid-catalyzed ring-opening reaction of propylene oxide with hydrochloric acid. [] The regioselectivity of this reaction, influencing the ratio of this compound to its isomer 2-chloro-1-propanol, is significantly impacted by the solvent used. []
Q5: Are there any studies on the enantioselective synthesis of compounds using this compound?
A5: Yes, researchers have successfully utilized C-metallated derivatives of (S)-1-chloro-2-propanol as chiral reagents in the enantioselective synthesis of various compounds, including diols and lactones. [] This approach leverages the chirality of this compound to control the stereochemical outcome of the reactions.
Q6: What are the toxicological properties of this compound?
A6: Studies have shown that this compound exhibits mutagenicity in various in vitro assays, including the Salmonella/mammalian microsome mutagenicity assay and the TK+/- mouse lymphoma assay. [, ] In vivo studies in rats indicated that oral administration of this compound induced chromosomal aberrations in bone marrow cells. [, ] A two-year drinking water study in rats and mice found no evidence of carcinogenic activity at the tested doses. []
Q7: Is there a risk of this compound contamination in food?
A7: this compound can be present as a residue in foods treated with propylene oxide, primarily in starches. [, ] This has led to the development and validation of sensitive analytical methods, such as GC-MS, to monitor and quantify these residues in food products, ensuring consumer safety. []
Q8: Does this compound pose any environmental concerns?
A8: While research on the environmental fate and behaviour of this compound is limited, some studies highlight its presence in aquatic environments. [] These findings underscore the importance of further investigating its persistence, bioaccumulation potential, and potential impacts on aquatic organisms.
Q9: Are there alternatives to using propylene oxide, which can lead to this compound residues?
A9: Research on alternative sterilization methods for food products, such as dehydrated potato granules, is ongoing. [] This research aims to identify methods that are effective in eliminating microbial contamination while minimizing the formation of potentially harmful residues like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.